2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one 2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one
Brand Name: Vulcanchem
CAS No.: 1178435-29-4
VCID: VC3054133
InChI: InChI=1S/C12H21ClN2O/c1-10(13)12(16)15-8-4-11(5-9-15)14-6-2-3-7-14/h10-11H,2-9H2,1H3
SMILES: CC(C(=O)N1CCC(CC1)N2CCCC2)Cl
Molecular Formula: C12H21ClN2O
Molecular Weight: 244.76 g/mol

2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one

CAS No.: 1178435-29-4

Cat. No.: VC3054133

Molecular Formula: C12H21ClN2O

Molecular Weight: 244.76 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one - 1178435-29-4

Specification

CAS No. 1178435-29-4
Molecular Formula C12H21ClN2O
Molecular Weight 244.76 g/mol
IUPAC Name 2-chloro-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one
Standard InChI InChI=1S/C12H21ClN2O/c1-10(13)12(16)15-8-4-11(5-9-15)14-6-2-3-7-14/h10-11H,2-9H2,1H3
Standard InChI Key NSADWINGLIDCQE-UHFFFAOYSA-N
SMILES CC(C(=O)N1CCC(CC1)N2CCCC2)Cl
Canonical SMILES CC(C(=O)N1CCC(CC1)N2CCCC2)Cl

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Classification

2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one belongs to the broader chemical class of chlorinated ketones and piperidine derivatives. The compound features a central piperidine ring with a pyrrolidine substituent at the 4-position, creating a bicyclic heterocyclic system. At the piperidine nitrogen, there is a 2-chloropropan-1-one functional group, which consists of a carbonyl connected to a chlorinated carbon. This structural arrangement places the compound in the category of amide derivatives, with the carbonyl carbon forming an amide bond with the piperidine nitrogen.

The structural complexity of this molecule arises from the presence of multiple nitrogen-containing rings and the chlorinated side chain. Similar compounds containing piperidine structures, like those documented in search result 3, have shown potential applications in pharmaceutical research, particularly in the development of drugs targeting neurological and psychiatric disorders.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following physical and chemical properties can be inferred:

Table 1: Estimated Physical Properties of 2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one

PropertyExpected ValueBasis for Estimation
Molecular FormulaC₁₃H₂₃ClN₂OStructural analysis
Molecular Weight~258.79 g/molCalculated from formula
Physical StateSolid at room temperatureBased on similar compounds
SolubilityLikely soluble in organic solvents; partially soluble in waterBased on functional groups
Melting PointApproximately 70-120°CComparison with similar compounds

The compound likely exhibits several key chemical characteristics that define its reactivity profile. The chlorine atom at the alpha position relative to the carbonyl group makes it susceptible to nucleophilic substitution reactions. This reactivity is similar to that observed in 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one, which can undergo various chemical transformations including nucleophilic substitution and elimination reactions.

ParameterRecommended ConditionRationale
SolventDichloromethane or THFProvides good solubility for reactants while allowing for moderate reaction temperatures
Temperature0-25°CControls reaction rate and minimizes side reactions
BaseTriethylamine or DIPEANeutralizes HCl formed during acylation
Reaction Time2-4 hoursAllows for complete reaction while limiting decomposition
PurificationColumn chromatographySeparates product from unreacted starting materials and by-products

The methodology for similar compounds, as seen in the synthesis of compounds like 1-Phenyl-3-(piperidin-1-yl)propan-1-ol in search result 2, often involves careful control of reaction conditions to optimize yield and stereoselectivity .

Applications in Medicinal Chemistry and Research

Chemical Biology Applications

Beyond direct pharmaceutical applications, the compound might be valuable in chemical biology research:

  • As a tool to study small molecule interactions with biological systems

  • To investigate specific signaling pathways where similar compounds have shown activity

  • As a building block for the creation of chemical probes to study protein function

The reactive chlorinated ketone functionality makes this compound potentially useful for investigating covalent binding mechanisms in biological systems, similar to how other chlorinated compounds are employed in chemical biology research.

Comparative Analysis with Related Compounds

Structural Comparisons

Several compounds in the search results share structural similarities with 2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one, allowing for comparative analysis:

Table 3: Structural Comparison with Related Compounds

CompoundStructural SimilaritiesStructural DifferencesReferences
1-(4-Methylphenyl)-2-(piperidin-1-yl)propan-1-oneContains piperidin-1-yl and propan-1-one moietiesFeatures an aromatic ring instead of a second heterocycle; lacks chlorine
1-Phenyl-3-(piperidin-1-yl)propan-1-olContains a piperidin-1-yl groupAlcohol instead of ketone; different carbon chain length; lacks chlorine and second heterocycle
2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-oneContains 2-chloro-1-(piperidin-1-yl)propan-1-one moietyDifferent substituent on piperidine (ethoxymethyl vs. pyrrolidinyl)

These structural comparisons highlight the unique aspects of 2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one while placing it in context with better-documented related compounds.

Reactivity and Property Differences

The structural differences between 2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one and related compounds would likely influence their respective properties and reactivities:

  • The presence of two nitrogen-containing heterocycles in 2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one would likely contribute to greater basicity compared to compounds with a single heterocycle.

  • The chlorinated ketone functionality would confer greater electrophilicity than seen in alcohol derivatives like 1-Phenyl-3-(piperidin-1-yl)propan-1-ol .

  • The absence of an aromatic ring (as found in 1-(4-Methylphenyl)-2-(piperidin-1-yl)propan-1-one ) would likely result in different lipophilicity and membrane permeability profiles.

These differences would be expected to translate into distinct pharmacological profiles and potential applications.

Research Limitations and Future Directions

Current Knowledge Gaps

Several important knowledge gaps remain regarding 2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one:

  • Experimentally determined physical properties (melting point, solubility, etc.)

  • Optimized synthetic procedures and yields

  • Specific biological activities and target interactions

  • Toxicological profile and safety considerations

These gaps represent opportunities for future research to enhance our understanding of this compound and its potential applications.

Proposed Research Directions

Future research on 2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one might productively focus on:

  • Development and optimization of synthetic routes

  • Comprehensive characterization of physical and chemical properties

  • Screening for biological activities across multiple target classes

  • Structure-activity relationship studies through the synthesis and testing of analogs

  • Investigation of potential applications in specific therapeutic areas where similar compounds have shown promise

Such research could significantly expand our understanding of this compound's potential utility in pharmaceutical research and development.

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